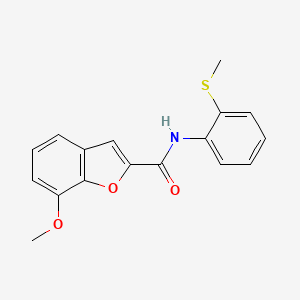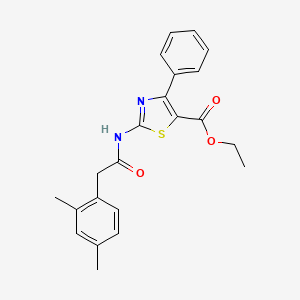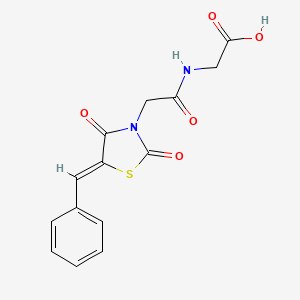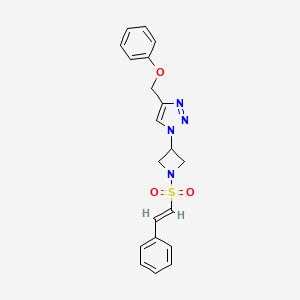![molecular formula C20H18BrN3O2 B2817382 2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 899946-50-0](/img/structure/B2817382.png)
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with a bromine atom, and the other is substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyridazine ring attached to two phenyl rings through an acetamide linkage . The exact 3D structure would depend on the specific spatial arrangement of these components.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyridazine ring, which can participate in various reactions due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) synthesized similar compounds (2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides) and evaluated them for antimicrobial and hemolytic activities. The compounds showed varying degrees of activity against microbial species and were considered for further biological screening due to their lower toxicity.
Fatty Acid Synthesis Inhibition
In the context of herbicidal applications, Weisshaar & Böger (1989) explored chloroacetamide compounds, including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, for inhibiting fatty acid synthesis in green algae, indicating potential agricultural uses.
Anti-Mitotic Agents
Ebrahim Saeedian Moghadam & M. Amini (2018) synthesized a novel compound derived from similar scaffolds known for anti-mitotic properties. The compound showed cytotoxic activity against breast cancer cell lines, suggesting potential in cancer research.
Antifungal Agents
A study by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species. These compounds were optimized for plasmatic stability while maintaining in vitro antifungal activity.
Anticonvulsant and Antidepressant Activity
The synthesis and biological evaluation of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives were explored by Xie et al. (2013). They investigated the antidepressant and anticonvulsant activities of these compounds in mice.
Inotropic Activity
In the field of cardiology, Robertson et al. (1986) discovered that similar compounds (e.g., N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide) are potent positive inotropes, indicating potential applications in treating heart conditions.
Biotransformation in Humans
The biotransformation of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA) in human urine was studied by Fujimaki et al. (1990). They identified several metabolites, providing insights into the drug's metabolism in humans.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-6-7-17(14(2)10-13)22-19(25)12-24-20(26)9-8-18(23-24)15-4-3-5-16(21)11-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNKDOPODVPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)

![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2817317.png)
![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2817322.png)
